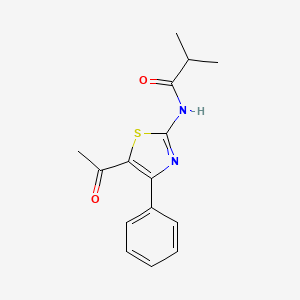

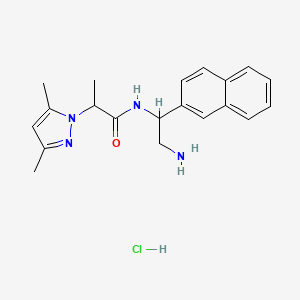

Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves the conversion of starting materials through various chemical reactions to achieve the desired product with specific functional groups. For instance, the synthesis of Methyl (Z)-2-acetylamino-3-dimethylaminopropenoate was achieved by converting N-acetylglycine with N,N-dimethylformamide and phosphorus oxychloride, followed by treatment with methanol and potassium carbonate . Similarly, the synthesis of Methyl (S)-3-amino-3-(3-pyridyl)propanoate was accomplished through the hydrogenation of an enantiomeric enamine with Pd(OH)2C, followed by the removal of the chiral auxiliary . These methods suggest that the synthesis of Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride could also involve multiple steps, including activation of starting materials, introduction of amino groups, and protection and deprotection of functional groups.

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their reactivity and interaction with other molecules. X-ray crystallography is a common technique used to determine the orientation around double bonds, as seen in the analysis of Methyl (Z)-2-(N-methyl-N-trifluoroacetyl)-3-dimethylaminopropenoate . The molecular structure of Methyl 2-Hydroxyimino-3-phenyl-propionate was also determined using X-ray crystallography, revealing its crystallization in the monoclinic class and the presence of intermolecular hydrogen bonds . These analyses are essential for predicting the behavior of Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride in various chemical reactions.

Chemical Reactions Analysis

The papers describe the use of synthesized compounds as versatile reagents in the preparation of various heterocyclic systems. For example, Methyl (Z)-2-acetylamino-3-dimethylaminopropenoate was used to form different heterocyclic compounds depending on the reaction conditions and nucleophiles involved . Similarly, Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs were used to prepare polysubstituted heterocyclic systems . These findings suggest that Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride could also participate in reactions leading to the formation of heterocyclic structures, potentially serving as a building block in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are influenced by its molecular structure. The papers do not provide direct information on the properties of Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride, but they do discuss properties of similar compounds. For instance, the crystal structure analysis of Methyl 2-Hydroxyimino-3-phenyl-propionate provides insights into its solid-state properties and potential intermolecular interactions . These properties are important for understanding the stability and suitability of a compound for various applications.

科学的研究の応用

Lanthanide Complexes

- Lanthanide complexes with nonadentate imino-phosphonate ligands derived from triazacyclononane show potential in structural chemistry and magnetic resonance studies. These complexes involve ligands similar in complexity to "Methyl 3-(1-aminocyclopentyl)prop-2-ynoate hydrochloride" and exhibit unique coordination geometries and diastereomeric stability, which could be explored for materials science and catalysis (Tei et al., 2004).

Antimicrobial and Anti-Inflammatory Activity

- Heterocyclic compounds, particularly those involving cyclopentyl and similar structures, form the basis of pharmaceuticals with significant anti-inflammatory and antimicrobial properties. Such activities highlight the potential of structurally related compounds for drug development and therapeutic applications (Osarodion, 2020).

Biocatalysis

- Biocatalysis research, particularly involving β-amino acids and their derivatives, underlines the relevance of compounds like "Methyl 3-(1-aminocyclopentyl)prop-2-ynoate hydrochloride" in producing enantiopure pharmaceutical intermediates. Such studies are foundational in the synthesis of therapeutically relevant molecules (Li et al., 2013).

Heterocyclic Chemistry

- The synthesis and application of heterocyclic compounds, including those containing pyrazole, triazole, and quinoline derivatives, are pivotal in developing new antimicrobial agents. This research area, closely related to the functional groups present in "Methyl 3-(1-aminocyclopentyl)prop-2-ynoate hydrochloride," showcases the potential for creating novel therapeutic agents with broad-spectrum antimicrobial activity (Behbehani et al., 2011).

Corrosion Inhibition

- Research into novel functionalized resins for the removal of toxic metals and organic dyes from water demonstrates the potential environmental applications of chemically related compounds. Such studies underscore the importance of structural diversity in addressing global challenges like water pollution (Ali et al., 2017).

Safety And Hazards

特性

IUPAC Name |

methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-12-8(11)4-7-9(10)5-2-3-6-9;/h2-3,5-6,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXPZPOTBGHLCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CC1(CCCC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

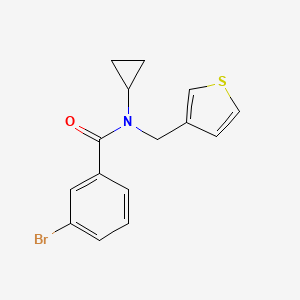

![3-{[(2-aminophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2528477.png)

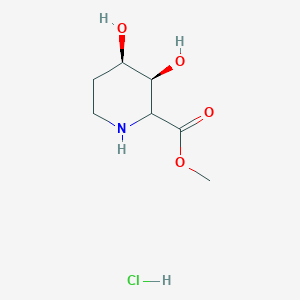

![2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2528485.png)

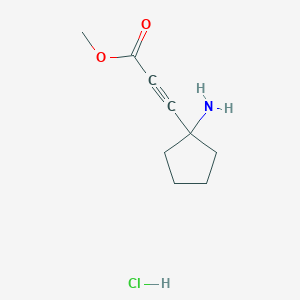

![1-(3-Chlorophenyl)-4-{[2-methyl-5-(4-methyl-1,3-thiazol-2-yl)-3-thienyl]sulfonyl}piperazine](/img/structure/B2528486.png)

![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2528488.png)

![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine](/img/structure/B2528492.png)